molecular formula C22H24FN3O3S B2904942 3-(3-Fluorophenyl)-5-(1-((4-isopropylphenyl)sulfonyl)piperidin-3-yl)-1,2,4-oxadiazole CAS No. 1031645-28-9

3-(3-Fluorophenyl)-5-(1-((4-isopropylphenyl)sulfonyl)piperidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2904942
CAS No.: 1031645-28-9
M. Wt: 429.51
InChI Key: XBYFBXNEFMGVGY-UHFFFAOYSA-N
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Description

The compound 3-(3-Fluorophenyl)-5-(1-((4-isopropylphenyl)sulfonyl)piperidin-3-yl)-1,2,4-oxadiazole is a 1,2,4-oxadiazole derivative characterized by a fluorinated aromatic ring at position 3 and a sulfonylated piperidine moiety at position 3. The 1,2,4-oxadiazole core is a heterocyclic scaffold known for metabolic stability and versatility in drug design due to its ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

3-(3-fluorophenyl)-5-[1-(4-propan-2-ylphenyl)sulfonylpiperidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S/c1-15(2)16-8-10-20(11-9-16)30(27,28)26-12-4-6-18(14-26)22-24-21(25-29-22)17-5-3-7-19(23)13-17/h3,5,7-11,13,15,18H,4,6,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYFBXNEFMGVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NC(=NO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous 1,2,4-Oxadiazole Derivatives

Substituent Effects on Aromatic Rings

  • 3-(3-Fluorophenyl) vs. 3-(Trifluoromethylphenyl) (Compound 3z, ): Compound 3z features a 3-(trifluoromethyl)phenyl group, which is bulkier and more electron-deficient than the 3-fluorophenyl group.
  • 3-(4-Methoxyphenyl) (Compound 3aa, ) :
    The 4-methoxyphenyl group in 3aa is electron-rich, which may enhance π-π stacking interactions. However, the methoxy group could increase metabolic susceptibility compared to the fluorine atom in the target compound.

Piperidine Substituents and Sulfonylation

  • The sulfonyl group in the target compound provides strong electron-withdrawing effects and rigidity, which may improve target selectivity and stability.
  • 5-(Piperidin-3-yl)-1,2,4-oxadiazole Derivatives () :
    A structurally similar compound, 3-(4-methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride , lacks sulfonylation but includes a protonated piperidine. The hydrochloride salt enhances aqueous solubility, whereas the 4-isopropylphenylsulfonyl group in the target compound may confer prolonged half-life due to reduced renal clearance.

Comparison with 4-Isopropylphenyl-Containing Analogs

  • 5-(4-Isopropylphenyl)-3-(2,5-dimethylbenzoylmethyl)-1,2,4-oxadiazole () :
    This analog replaces the sulfonylated piperidine with a benzoylmethyl group. The 4-isopropylphenyl group is retained, suggesting shared steric demands. However, the benzoyl group introduces a ketone functionality, which may alter metabolic pathways compared to the sulfonamide in the target compound.

  • 5-(Chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole () :
    The chloromethyl substituent at position 5 provides a reactive handle for further derivatization, unlike the piperidine-sulfonyl group in the target compound. The 4-isopropylphenyl group is a common feature, highlighting its utility in optimizing hydrophobic interactions.

Comparative Data Table

Compound Name Aryl Substituent (Position 3) Piperidine Substituent (Position 5) Molecular Weight Key Properties/Activities
3-(3-Fluorophenyl)-5-(1-((4-isopropylphenyl)sulfonyl)piperidin-3-yl)-1,2,4-oxadiazole 3-Fluorophenyl 1-(4-Isopropylphenylsulfonyl)piperidin-3-yl ~443.5 g/mol Hypothesized metabolic stability
(S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (3z, ) 3-(Trifluoromethyl)phenyl 1-(But-3-en-2-yl)piperidin-4-yl ~347.4 g/mol 97% ee, high lipophilicity
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole () 3,4-Dichlorophenyl 1H-Indol-5-yl ~344.2 g/mol MAO-B inhibitor (IC50 = 0.036 μM)
3-(4-Methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride () 4-Methoxyphenyl Piperidin-3-yl (protonated) ~307.8 g/mol Enhanced solubility (HCl salt)

Q & A

Basic Question: What are the common synthetic routes for preparing 3-(3-fluorophenyl)-1,2,4-oxadiazole derivatives, and how are intermediates characterized?

Answer:
The synthesis of oxadiazole derivatives typically involves cyclization reactions between carboxylic acid derivatives and amidoximes. For example, 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole intermediates (e.g., compound 2a-i in ) are synthesized via condensation of nitriles with hydroxylamine, followed by chlorination. Key steps include:

  • Reaction Optimization : Temperature (70–100°C) and pH control (neutral to mildly acidic) to minimize side reactions like hydrolysis .
  • Characterization : Intermediates are validated using ¹H-NMR , LC-MS , and elemental analysis to confirm purity and structural integrity .
  • Functional Group Compatibility : Fluorophenyl groups require anhydrous conditions to prevent dehalogenation .

Basic Question: How is the structural conformation of this compound resolved, and what techniques are critical for validation?

Answer:
X-ray crystallography is the gold standard for resolving 3D conformations. The SHELX suite (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement, particularly for analyzing sulfonyl-piperidine and oxadiazole ring geometries .

  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction data are preferred to resolve fluorophenyl and sulfonyl group orientations .
  • Validation Metrics : R-factors (<5%), electron density maps, and hydrogen-bonding networks confirm structural accuracy .
  • Complementary Techniques : ²⁹Si NMR (if applicable) and FT-IR validate sulfonyl group interactions .

Advanced Question: How can researchers address contradictory bioactivity data in assays targeting kinase inhibition?

Answer:
Contradictions often arise from assay conditions or target promiscuity. Methodological strategies include:

  • Dose-Response Curves : Establish IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to confirm potency trends .
  • Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
  • Molecular Dynamics (MD) Simulations : Analyze binding stability of the sulfonyl-piperidine moiety with ATP-binding pockets (e.g., EGFR kinases) over 100-ns trajectories .
  • Cellular Context : Compare activity in HEK293 vs. HCT116 cell lines to assess tissue-specific effects .

Advanced Question: What strategies optimize the sulfonation of piperidine intermediates to enhance yield?

Answer:
Sulfonation of piperidine derivatives requires precise control of reaction parameters:

  • Reagent Selection : Use 4-isopropylbenzenesulfonyl chloride in stoichiometric excess (1.2–1.5 eq.) under inert atmospheres to prevent oxidation .
  • Solvent Systems : Dichloromethane or THF at 0–5°C minimizes side reactions like sulfone dimerization .
  • Workup : Quench with ice-cold NaHCO₃, followed by column chromatography (silica gel, hexane/EtOAc gradient) to isolate the sulfonated product .
  • Yield Improvement : Add DMAP (0.1 eq.) as a catalyst to accelerate sulfonyl transfer .

Advanced Question: How can computational methods predict ADME properties for this compound?

Answer:
In silico ADME prediction combines multiple tools:

  • Lipophilicity : Calculate LogP using ALOGPS or Molinspiration (target: 2–4 for blood-brain barrier penetration) .
  • Metabolic Stability : Simulate cytochrome P450 interactions (e.g., CYP3A4 and CYP2D6 ) via SwissADME to identify vulnerable sites (e.g., fluorophenyl ring) .
  • Toxicity : Use ProTox-II to predict hepatotoxicity risks based on sulfonyl group reactivity .
  • Solubility : Abraham solvation parameters estimate aqueous solubility, which is critical for formulation .

Basic Question: What spectroscopic techniques are essential for confirming the purity of the final compound?

Answer:

  • ¹H/¹³C-NMR : Identify fluorophenyl (δ 7.2–7.8 ppm, aromatic protons) and sulfonyl-piperidine (δ 3.0–3.5 ppm, CH₂-SO₂) signals .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion ([M+H]⁺) with <5 ppm error .
  • HPLC-PDA : Purity ≥95% at 254 nm, using a C18 column (acetonitrile/water gradient) .

Advanced Question: How do structural modifications (e.g., replacing fluorophenyl with thiophene) impact bioactivity?

Answer:
SAR (Structure-Activity Relationship) Studies involve:

  • Electron-Withdrawing Groups : Fluorophenyl enhances π-π stacking in kinase pockets compared to thiophene, as shown in docking scores (AutoDock Vina: ΔG ≈ -9.0 kcal/mol vs. -7.5 kcal/mol) .
  • Steric Effects : Bulkier substituents (e.g., isopropylphenyl sulfonyl) reduce off-target binding but may lower solubility .
  • Bioisosteric Replacement : Replace oxadiazole with triazole to assess metabolic stability via microsomal assays .

Advanced Question: How can crystallographic data resolve discrepancies in proposed tautomeric forms?

Answer:

  • Charge Density Analysis : Use Hirshfeld surfaces to map electron distribution in oxadiazole rings, distinguishing between keto-enol tautomers .
  • Low-Temperature Crystallography : Collect data at 100 K to stabilize metastable tautomers .
  • DFT Calculations : Compare experimental bond lengths (e.g., C–N in oxadiazole) with theoretical values (B3LYP/6-31G*) .

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